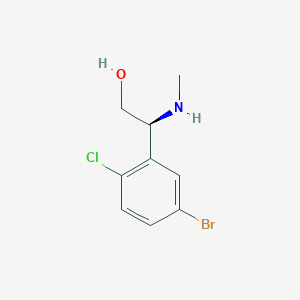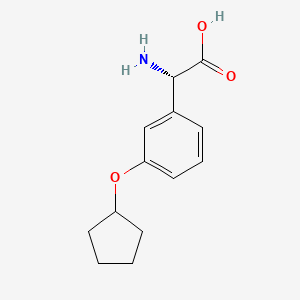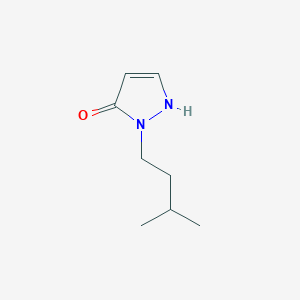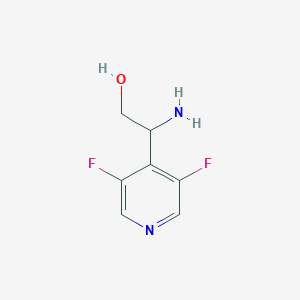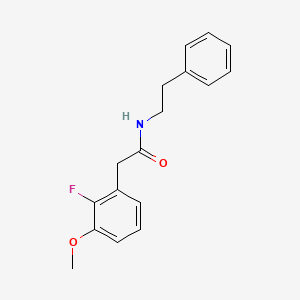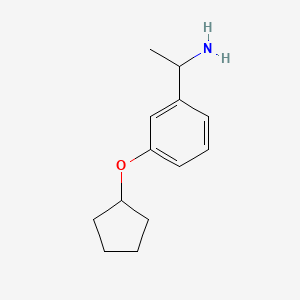![molecular formula C9H8F3NO2 B13047449 (3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13047449.png)
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound with a unique structure that includes a trifluoromethoxy group attached to a dihydrobenzo[B]furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method allows for the formation of the dihydrobenzo[B]furan ring system with the trifluoromethoxy group in place.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the dihydrobenzo[B]furan ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
2-(2-(Dimethylamino)ethoxy)ethanol: A polyfunctional compound with tertiary amine, ether, and hydroxyl functionalities.
Uniqueness
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific structure, which includes a trifluoromethoxy group attached to a dihydrobenzo[B]furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC名 |
(3S)-6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2/t7-/m1/s1 |
InChIキー |
DLLOGGPSRBCEGD-SSDOTTSWSA-N |
異性体SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OC(F)(F)F)N |
正規SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


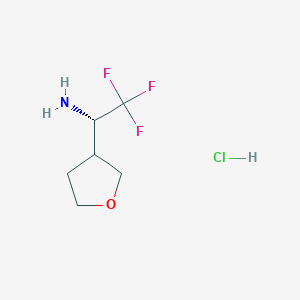
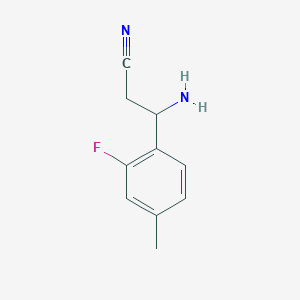

![(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13047393.png)
